molecular formula C10H13ClN2O2 B2371686 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione CAS No. 34654-87-0

6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2371686
CAS RN: 34654-87-0
M. Wt: 228.68
InChI Key: NKVKETRQSFONJI-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CCPD) is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclohexyl group and a chlorine atom .

Scientific Research Applications

Molecular Synthesis and Characterization

A related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized through Aldol–Michael addition reactions. The molecular structure was confirmed by spectroscopic methods and X-ray crystallography, demonstrating the compound's potential in molecular synthesis research (Barakat et al., 2016).

Cocrystallization Studies

Research into cocrystallization of 6-chlorouracil, a compound similar to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, with various triazine and pyrimidine derivatives has been conducted. These studies are crucial for understanding intermolecular interactions like hydrogen and halogen bonds in crystal engineering (Gerhardt & Egert, 2015).

Synthesis of Thietanyl-Substituted Derivatives

Thietanyl-substituted pyrimidine-2,4(1H,3H)-diones were synthesized, involving alkylation reactions with 2-chloromethylthiirane. This research provides insights into the synthesis of modified pyrimidine derivatives, which can be significant in developing new compounds with potential applications in various fields (Kataev et al., 2013).

Photoreaction Studies

Studies on the acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil, a compound structurally related to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, have shown the formation of novel cycloadducts. These studies are crucial for understanding the photochemical behavior of pyrimidine derivatives (Ohkura et al., 1997).

Chemical Reactivity and Structural Analysis

Research on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane has contributed to understanding the chemical reactivity and structural properties of pyrimidine derivatives. These studies aid in the development of new synthetic routes and understanding structural behaviors of similar compounds (Kataev et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

6-chloro-3-cyclohexyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-6-9(14)13(10(15)12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVKETRQSFONJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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